molecular formula C15H12F3NO2 B5565806 2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide

2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No. B5565806
M. Wt: 295.26 g/mol
InChI Key: ARYKDRYRIBEUBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide” is an organic compound . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of such compounds generally involves the introduction of trifluoromethylpyridine (TFMP) groups within other molecules . This is typically achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide” can be represented by the SMILES string FC(F)(F)C1=C(OC)C(CN)=CC=C1 . The molecular weight of this compound is 205.18 .


Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) and its intermediates, which are key structural ingredients for the development of many agrochemical and pharmaceutical compounds, are characterized by the presence of a fluorine atom and a pyridine in their structure . To develop compounds with unique biological properties, hydrogen is commonly replaced with fluorine .

Scientific Research Applications

Corrosion Inhibition in Mild Steel

A study by Mishra et al. (2018) explored the role of N-Phenyl-benzamide derivatives in the inhibition of mild steel corrosion. One derivative, N-(4-methoxyphenyl)benzamide, demonstrated an enhanced efficiency in inhibiting corrosion. The study combined experimental and computational methods to establish the efficiency of these compounds as interface corrosion inhibitors (Mishra et al., 2018).

Supramolecular Packing Motifs

Lightfoot et al. (1999) discussed the structure of N,N',N"-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide. The study described a novel conjunction of organizational motifs in the molecular structure, which could suggest new modes of organization for some columnar liquid crystals (Lightfoot et al., 1999).

Molecular Structural Analysis

Demir et al. (2015) analyzed the structure of 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, using X-ray diffraction, IR spectroscopy, and quantum chemical computation. The research provided insights into the molecular geometry, electronic properties, and antioxidant properties of this compound (Demir et al., 2015).

Antimicrobial Properties

A study by Priya et al. (2006) focused on synthesizing benzamide derivatives with antimicrobial properties. One of the compounds, 2-methoxy-N-[4-(thiazol-2-yl-sulfamoyl)-phenyl]-benzamide, showed significant antibacterial and antifungal activities. This study highlighted the potential of benzamide derivatives in microbial inhibition (Priya et al., 2006).

Synthesis of Piperidines

Calvez et al. (1998) reported on the synthesis of N-methoxy-N-methylamide derived from (S)-methylpyroglutamate, which led to the formation of various piperidine compounds. This process highlights the significance of benzamide derivatives in synthetic organic chemistry (Calvez et al., 1998).

Future Directions

The demand for trifluoromethylpyridine (TFMP) derivatives, which “2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide” could be a part of, has been increasing steadily over the last 30 years . These compounds have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . Therefore, the future directions in the study and application of such compounds are likely to continue expanding.

properties

IUPAC Name

2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO2/c1-21-13-8-3-2-7-12(13)14(20)19-11-6-4-5-10(9-11)15(16,17)18/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYKDRYRIBEUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.